N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE
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Overview
Description
N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
The compound N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for this compound .
Cellular Effects
In cellular processes, N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This indicates that the compound can significantly influence cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and cellular responses .
Metabolic Pathways
Given its inhibitory effects on PI3Ks, it is likely that it interacts with enzymes and cofactors in pathways related to cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting from commercially available substancesCommon reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.
Scientific Research Applications
N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyrano[2,3-d]thiazole share structural similarities and have similar biological activities.
Xanthene Derivatives: Compounds like 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have similar structural features and applications.
Uniqueness
N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is unique due to its specific combination of thiazolo[5,4-b]pyridine and xanthene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-16-12-13-17(26-30-20-9-6-14-28-27(20)33-26)15-21(16)29-25(31)24-18-7-2-4-10-22(18)32-23-11-5-3-8-19(23)24/h2-15,24H,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBLEJEPMRJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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